
1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole is a unique organosilicon compound characterized by its complex structure, which includes a silicon atom bonded to a chlorine atom, two methyl groups, and three phenyl groups
Méthodes De Préparation
The synthesis of 1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole typically involves the reaction of chlorosilanes with appropriate organic reagents under controlled conditions. One common method includes the reaction of chlorodimethylphenylsilane with triphenylmethane in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 100°C, depending on the specific reagents and desired yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol or siloxane derivatives.
Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Synthesis: The compound serves as a precursor for the synthesis of various organosilicon compounds, which are valuable in pharmaceuticals and agrochemicals.
Biological Studies: Research has explored its potential as a bioactive molecule, investigating its interactions with biological systems and potential therapeutic applications.
Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which 1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole exerts its effects involves its ability to interact with various molecular targets. The silicon atom’s unique electronic properties allow it to form stable bonds with other atoms, facilitating various chemical transformations. The compound’s reactivity is influenced by the presence of the chlorine atom and the phenyl groups, which can participate in electron-donating or electron-withdrawing interactions, affecting the overall reactivity and stability of the molecule.
Comparaison Avec Des Composés Similaires
Compared to other organosilicon compounds, 1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole is unique due to its specific structural arrangement and the presence of three phenyl groups. Similar compounds include:
Chlorodimethylphenylsilane: Lacks the additional phenyl groups, resulting in different reactivity and applications.
Triphenylsilanol: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties and uses.
Tetraphenylsilane: Features four phenyl groups bonded to silicon, offering distinct structural and electronic characteristics.
These comparisons highlight the unique aspects of this compound, particularly its potential for diverse applications in various scientific and industrial fields.
Propriétés
Numéro CAS |
684215-55-2 |
|---|---|
Formule moléculaire |
C28H25ClSi |
Poids moléculaire |
425.0 g/mol |
Nom IUPAC |
3-chloro-2,2-dimethyl-1,1,3-triphenyl-2-benzosilole |
InChI |
InChI=1S/C28H25ClSi/c1-30(2)27(22-14-6-3-7-15-22,23-16-8-4-9-17-23)25-20-12-13-21-26(25)28(30,29)24-18-10-5-11-19-24/h3-21H,1-2H3 |
Clé InChI |
QVETYVSPOBNSNJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C(C2=CC=CC=C2C1(C3=CC=CC=C3)Cl)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


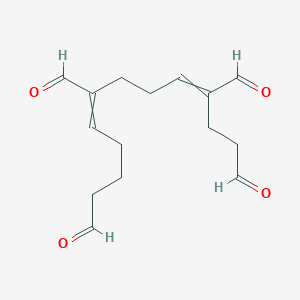
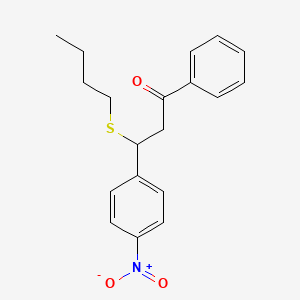
![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)
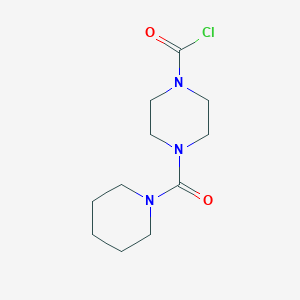
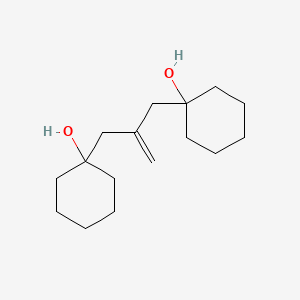
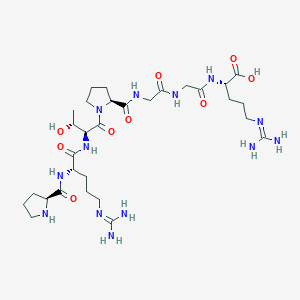
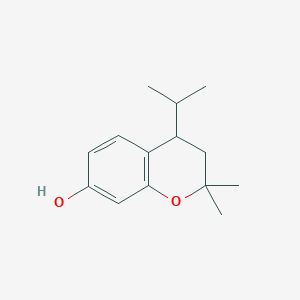
![1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12532759.png)
![5'-Amino-3'-{[(benzyloxy)carbonyl]amino}-3',5'-dideoxythymidine](/img/structure/B12532760.png)
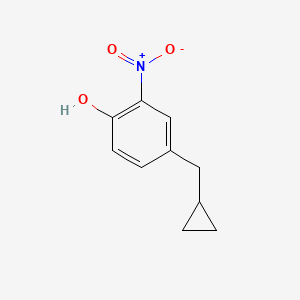
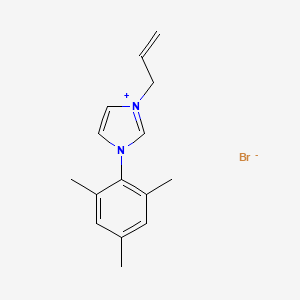
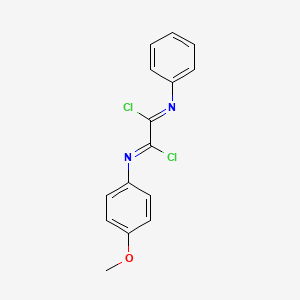
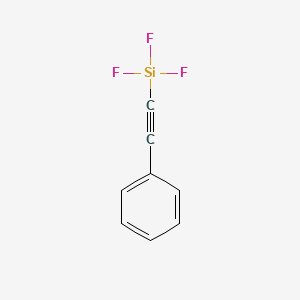
![5-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B12532780.png)
